An In-Depth Technical Guide to 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde (CAS Number: 88075-70-1)
An In-Depth Technical Guide to 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde (CAS Number: 88075-70-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Intermediate in Folate Antagonist Synthesis
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde, a crucial intermediate in the synthesis of various biologically active compounds, particularly those targeting the folate pathway. As a senior application scientist, the aim is to present this information not merely as a list of data points, but as a cohesive narrative that explains the significance of its structural features and physicochemical characteristics in the context of its applications in medicinal chemistry and drug development. The inherent reactivity of the aldehyde functional group, coupled with the established biological importance of the diaminopyrimidine scaffold, makes this molecule a subject of considerable interest for the synthesis of novel therapeutics.
Core Chemical Identity
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IUPAC Name: 2,4-diamino-6-oxo-1H-pyrimidine-5-carbaldehyde[2]
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Molecular Weight: 154.13 g/mol [2]
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Synonyms: 2,4-diamino-6-hydroxypyrimidine-5-carboxaldehyde, 2,4-diamino-5-formyl-6-hydroxypyrimidine, 5-formyl-2,4-diamino-6-hydroxypyrimidine[2]
The structural framework, featuring a pyrimidine ring substituted with two amino groups, a hydroxyl group (existing in tautomeric equilibrium with a keto form), and a reactive carbaldehyde group, is central to its utility as a synthetic precursor.
Physicochemical Properties: A Blend of Reactivity and Stability
Understanding the physicochemical properties of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde is paramount for its handling, storage, and application in synthetic protocols.
Table 1: Physicochemical Properties of 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde
| Property | Value | Source |
| Molecular Weight | 154.13 g/mol | [2] |
| XLogP3 | -1.5 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 111 Ų | [2] |
| Heavy Atom Count | 11 | [2] |
| Formal Charge | 0 | [2] |
The negative XLogP3 value indicates a high degree of hydrophilicity, a characteristic often desirable for intermediates in aqueous-based reactions and for improving the solubility of final drug products. The presence of multiple hydrogen bond donors and acceptors contributes to its polar nature and potential for strong intermolecular interactions.
Synthesis and Characterization: Building the Core Scaffold
The synthesis of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde typically starts from its parent compound, 2,4-diamino-6-hydroxypyrimidine. A common synthetic strategy involves the formylation of the C5 position of the pyrimidine ring.
Illustrative Synthetic Pathway
A plausible synthetic route involves the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.
Caption: Vilsmeier-Haack formylation of 2,4-diamino-6-hydroxypyrimidine.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol based on established chemical principles for the Vilsmeier-Haack reaction on similar substrates.
Step 1: Preparation of the Vilsmeier Reagent
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In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C.
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Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
Step 2: Formylation Reaction
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Dissolve or suspend 2,4-diamino-6-hydroxypyrimidine in an appropriate solvent (e.g., DMF or acetonitrile).
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Slowly add the prepared Vilsmeier reagent to the pyrimidine solution/suspension, keeping the temperature controlled.
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After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
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Upon completion, the reaction mixture is carefully poured into ice-water to hydrolyze the intermediate.
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The pH is adjusted to neutral or slightly basic to precipitate the product.
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The solid product is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., ethanol or ether) to remove impurities.
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Further purification can be achieved by recrystallization from an appropriate solvent system.
Analytical Characterization
The identity and purity of the synthesized 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde would be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aldehyde proton (around 9-10 ppm) and the aromatic/amine protons. ¹³C NMR would display a signal for the carbonyl carbon of the aldehyde (typically in the 180-200 ppm region) in addition to the signals for the pyrimidine ring carbons.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino groups (around 3100-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and the C=C and C=N stretching of the pyrimidine ring.
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak appearing at m/z 154.
Biological Activity and Applications in Drug Development: A Gateway to Folate Antagonists
The primary significance of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde in drug development lies in its role as a key precursor for the synthesis of pteridines and other heterocyclic systems that act as folate antagonists.
The Folate Biosynthesis Pathway: A Prime Target
Folate is an essential vitamin that, in its reduced form (tetrahydrofolate), acts as a coenzyme in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. The folate biosynthesis pathway is therefore a critical target for antimicrobial and anticancer therapies.
Caption: Inhibition of the folate biosynthesis pathway by 2,4-diaminopyrimidine derivatives.
Role as a Precursor to Dihydrofolate Reductase (DHFR) Inhibitors
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. By introducing various substituents at the 5- and 6-positions of the pyrimidine ring, a diverse library of potent and selective DHFR inhibitors can be synthesized. 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde serves as an excellent starting material for such modifications. The aldehyde group can be readily transformed into a variety of other functional groups or used in condensation reactions to build more complex heterocyclic systems.
Synthesis of Pteridines
The condensation of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde with compounds containing an active methylene group is a common strategy for the synthesis of pteridine derivatives. Pteridines are a class of bicyclic heteroaromatic compounds that are structurally related to folic acid and often exhibit potent biological activities.
Safety and Handling
Based on information for the parent compound, 2,4-diamino-6-hydroxypyrimidine, this class of compounds should be handled with care. It is classified as an irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling it.[6] The compound is stable under normal conditions.[6]
Conclusion: A Versatile Building Block with Significant Potential
2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde is a valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery. Its strategic placement of functional groups, particularly the reactive aldehyde, allows for diverse chemical modifications, making it a key starting material for the development of novel folate antagonists and other therapeutic agents. Further research into the specific biological activities of its derivatives will undoubtedly continue to unlock its full potential in medicinal chemistry.
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